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Compound of Interest

Compound Name: 3,5-Diaminophenylboronic acid

Cat. No.: B1425865

3,5-Diaminophenylboronic acid (3,5-DAPB) is an intriguing molecule that stands at the
intersection of organic synthesis, materials science, and biomedical engineering. Its unique
structure, featuring a phenyl ring functionalized with both a boronic acid group and two amino
groups at the meta positions, imparts a versatile reactivity profile. This guide offers a deep dive
into the chemical properties, reactivity, and key applications of 3,5-DAPB, providing
researchers, scientists, and drug development professionals with the technical insights
required to harness its full potential.

The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions
and its ability to form reversible covalent bonds with diols, a feature central to sensor
technology.[1][2] The dual amino groups provide sites for polymerization and further
functionalization, enabling the construction of complex architectures such as covalent organic
frameworks (COFs).[1] This combination of functionalities in a single, relatively simple molecule
makes 3,5-DAPB a powerful and sought-after building block in modern chemistry.

Core Physicochemical and Spectroscopic
Properties

Accurate characterization is the foundation of all chemical research. The fundamental
properties of 3,5-Diaminophenylboronic acid are summarized below.

Physicochemical Data Table
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Property Value Source(s)
CAS Number 89641-16-7 [3][4][5]
Molecular Formula CeH9oBN20:2 [1103114]
Molecular Weight 151.96 g/mol [31[41[5]

Data not consistently available;
Appearance likely an off-white to light-

colored powder.

Boiling Point 491.0 £ 55.0 °C (Predicted) [1][6]
Density 1.33 £ 0.1 g/cm? (Predicted) [1][6]
pKa 8.48 £ 0.10 (Predicted) [6]

Soluble in DMSO and
Solubilit methanol.[7] General
olubili
Y arylboronic acids have low

water solubility.[8]

Spectroscopic Profile

While specific spectra for 3,5-DAPB are not widely published in databases, its structure allows
for the confident prediction of key spectroscopic features essential for its identification.

e 1H NMR (Proton NMR): In a solvent like DMSO-de, one would expect to see distinct signals
for the aromatic protons. Due to the molecule's symmetry, two signals would be anticipated
in the aromatic region (typically 6.0-7.5 ppm): one for the proton between the two amino
groups and another for the two protons adjacent to the boronic acid group. The protons of
the two amino groups (NHz) and the two hydroxyl groups of the boronic acid (B(OH)z) would
also appear as broader signals, with chemical shifts that can be highly dependent on solvent,
concentration, and temperature.

e 13C NMR (Carbon NMR): The spectrum would show four distinct signals for the aromatic
carbons due to the molecule's C2v symmetry. The carbon atom attached to the boron atom
would be significantly deshielded.
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e 1B NMR: This technique is particularly useful for studying boronic acids.[9][10] A signal
corresponding to the trigonal planar boronic acid would be expected. Upon binding with diols
or under basic conditions that favor the formation of the tetrahedral boronate species, a
characteristic upfield shift in the 2B NMR spectrum would be observed, providing a powerful
tool for monitoring these interactions.[9][10]

e FT-IR (Infrared Spectroscopy): Key vibrational bands would include:

[¢]

Broad O-H stretching from the boronic acid group (~3200-3400 cm™1).

[e]

N-H stretching from the primary amine groups (two bands, typically ~3300-3500 cm™1).

[e]

B-O stretching vibrations (~1300-1400 cm~1).

o

Aromatic C=C stretching bands (~1450-1600 cm™1).

Reactivity, Stability, and Handling

The utility of 3,5-DAPB stems directly from the distinct yet cooperative reactivity of its functional
groups.

The Boronic Acid Moiety: A Hub of Reactivity

Boronic acids are versatile functional groups primarily known for two key reactions:

e Suzuki-Miyaura Cross-Coupling: Arylboronic acids are indispensable reagents in palladium-
catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for forming carbon-
carbon bonds.[11] 3,5-DAPB can act as a nucleophilic partner, coupling with aryl or vinyl
halides to construct more complex molecular architectures. The amino groups can be
protected prior to coupling if they are not compatible with the reaction conditions or if
selective functionalization is desired later.

o Reversible Esterification with Diols: Boronic acids exist in equilibrium with a tetrahedral
boronate form in aqueous solution.[12] They react reversibly with compounds containing cis-
1,2 or -1,3 diols, such as saccharides (e.g., glucose) or glycoproteins, to form stable five- or
six-membered cyclic boronate esters.[2][13] This reaction is pH-dependent and forms the
basis for using 3,5-DAPB in sensors and drug delivery systems.[1][13][14]
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The Diamino Functionality: Gateways to Polymerization

The two primary amine groups on the phenyl ring are excellent nucleophiles and provide sites
for a wide range of chemical transformations, including:

o Amide bond formation with carboxylic acids or acyl chlorides.
e Imine formation with aldehydes or ketones.
e Polymerization to form polyamides, polyimines, or covalent organic frameworks (COFs).[1]

The meta-orientation of the amino groups directs the geometry of polymerization, making 3,5-
DAPB a valuable "linker" or "node" for creating highly ordered, porous materials.

Stability and Safe Handling

Proper storage and handling are critical to maintaining the integrity of 3,5-DAPB.

o Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated
place, often under an inert atmosphere and refrigerated (2-8°C or colder) to prevent
degradation.[1][3][15]

o Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and
acid anhydrides.[3] It is also sensitive to moisture.[3][16]

o Safety Precautions: Standard laboratory personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat, should be worn.[3][16] Work should be conducted in a
well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] In case of contact with
skin or eyes, rinse immediately and thoroughly with water.[3][16]

Key Applications and Experimental Methodologies

The dual functionality of 3,5-DAPB makes it a cornerstone reagent in several advanced
applications.

Suzuki-Miyaura Cross-Coupling Reactions
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3,5-DAPB serves as a versatile building block for introducing a di-functional amine-boron
moiety into target molecules, which is particularly useful in pharmaceutical synthesis.

Reaction Setup

Combine: W Reaction Workup & Purification Analysis
- 3,5-DAPB
- Aryl Halide (Ar-X) 1. Mix Heat under Inert 2.Rreact | [ Aqueous Workup ) 3o Column 4.purty || ( Characterize Product
- Palladium Catalyst | Atmosphere (N2 or Ar) | & Extraction Chromatography (NMR, MS)
- Base (e.g., K2COs)
- Solvent (e.g., Dioxane/H20)

Click to download full resolution via product page
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Obijective: To synthesize 3',5'-diamino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura
coupling.

Materials:

¢ 3,5-Diaminophenylboronic acid (1.0 eq)

e 3-Bromobenzoic acid (1.0 eq)

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
e Potassium Carbonate (K2COs) (3.0 eq)

e 1,4-Dioxane and Water (4:1 v/v)

» Nitrogen or Argon gas supply

o Standard glassware for inert atmosphere reactions

Procedure:
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» Degassing: To a round-bottom flask, add the solvent mixture (dioxane/water). Bubble
nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.

o Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
Degassing the solvent is a critical step to ensure a high-yield reaction.

o Reagent Addition: To the flask, add 3,5-diaminophenylboronic acid, 3-bromobenzoic acid,
and potassium carbonate.

o Rationale: The base (K2CO:s) is essential for the transmetalation step of the catalytic cycle,
activating the boronic acid.

o Catalyst Addition: Add the Pd(PPhs)a catalyst to the mixture.

e Reaction: Equip the flask with a condenser and heat the mixture to 80-90°C under a nitrogen
atmosphere with stirring. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and
acidify with 1M HCI to pH ~3-4. This will protonate the product's amino groups and the
carboxylate, aiding in extraction.

o Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and filter.

 Purification: Concentrate the organic solvent under reduced pressure. Purify the crude
product using column chromatography on silica gel.

» Validation: Characterize the final product by *H NMR, 3C NMR, and mass spectrometry to
confirm its structure and purity.

Synthesis of Covalent Organic Frameworks (COFs)

The C2 symmetry of 3,5-DAPB makes it an ideal building block for creating porous, crystalline
COFs through imine condensation with trialdehydes.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

H <pKa

pH>$<a

3,5-DAPB
(Boronic Acid)

Glucose
(cis-diol)

Cyclic Boronate

Ester 2 H20

Click to download full resolution via product page

Caption: Reversible binding of 3,5-DAPB to glucose, forming a cyclic boronate ester.

Conclusion and Future Outlook

3,5-Diaminophenylboronic acid is a quintessential example of a small molecule with
immense synthetic power. Its value lies in the orthogonal reactivity of its boronic acid and
diamino functionalities. For drug development professionals, it offers a scaffold for creating
complex molecules via cross-coupling. For materials scientists, it is a key to designing ordered,
functional polymers and frameworks. For analytical chemists and biomedical researchers, its
diol-binding capability is paving the way for next-generation sensors and stimuli-responsive
drug delivery systems. [14]As research continues to push the boundaries of molecular design,
the demand for versatile and reliable building blocks like 3,5-Diaminophenylboronic acid will
undoubtedly continue to grow.

References

e Capot Chemical. (2014, March 14). MSDS of 3,5-Diaminophenyl boronic acid.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1425865?utm_src=pdf-body-img
https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/6/1089
https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

LookChem. (n.d.). Cas 89641-16-7, 3,5-Diaminophenyl boronic acid Chemical Properties.
Retrieved from

MySkinRecipes. (n.d.). 3,5-Diaminophenylboronic acid. Retrieved from

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 55275467, 3,5-Diaminophenylboronic acid. Retrieved from

Fisher Scientific. (2009, September 26). Safety Data Sheet - 3-Aminophenylboronic acid
monohydrate. Retrieved from

Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Aminophenylboronic acid
hydrochloride. Retrieved from

ChemWhat. (n.d.). 3,5-Diaminophenyl boronic acid CAS#: 89641-16-7. Retrieved from
BoronPharm. (n.d.). 89641-16-7 | 3,5-Diaminophenylboronic acid. Retrieved from

Fisher Scientific. (2010, November 2). Safety Data Sheet - (m-Aminophenyl)metaboric acid
hydrochloride. Retrieved from

Sigma-Aldrich. (2025, May 12). Safety Data Sheet - 4-(Diphenylamino)phenylboronic acid.
Retrieved from

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 92269, 3-Aminophenylboronic acid. Retrieved from

Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
Retrieved from

ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from
Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid hydrochloride 98. Retrieved from
Tokyo Chemical Industry. (n.d.). 3-Aminophenylboronic Acid Monohydrate. Retrieved from

ACS Fall 2021. (n.d.). Assessing the stability and reactivity of a new generation of boronic
esters. Retrieved from

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ChemicalBook. (n.d.). 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR
spectrum. Retrieved from

BLD Pharm. (n.d.). 89641-16-7|3,5-Diaminophenylboronic acid. Retrieved from

Gomes, P, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry:
Synthesis and Biological Applications. Molecules, 26(17), 5347.

Li, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for
emodin delivery. International Journal of Nanomedicine, 13, 1631-1642.

ChemBK. (2024, April 10). (3-aminophenyl)boronic acid. Retrieved from

ResearchGate. (n.d.). Solubility of investigated compounds in water. Retrieved from

Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current medicinal
chemistry, 25(33), 4061-4084.

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from

Synblock. (n.d.). CAS 89641-16-7 | 3,5-Diaminophenylboronic acid. Retrieved from

Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid. Retrieved from

Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid. Retrieved from

University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and
Reference). Retrieved from

ResearchGate. (n.d.). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and
Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Retrieved
from

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity
and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry,
87(22), 15071-15076.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/product/b1425865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity
and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic
Chemistry, 87(22), 15071-15076.

Wang, Y., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential
for Self-Regulated Drug Delivery. Gels (Basel, Switzerland), 5(1), 16.

ResearchGate. (n.d.). Monomeric and dimeric structures analysis and spectroscopic
characterization of 3,5-difluorophenylboronic acid. Retrieved from

Al-Ghabeish, M., et al. (2018). Origins, and formulation implications, of the pKa difference
between boronic acids and their esters: A density functional theory study. European journal
of pharmaceutical sciences, 123, 348-357.

Boron Molecular. (n.d.). Buy 3-Aminophenylboronic acid. Retrieved from

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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